molecular formula C10H18N2O3 B044752 3-Aminocarbonyl-1-Boc-pyrrolidine CAS No. 122684-34-8

3-Aminocarbonyl-1-Boc-pyrrolidine

Cat. No.: B044752
CAS No.: 122684-34-8
M. Wt: 214.26 g/mol
InChI Key: NHDGOVOBEZPXMY-UHFFFAOYSA-N
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Description

. This compound is primarily used for research and development purposes in various scientific fields.

Scientific Research Applications

3-Aminocarbonyl-1-Boc-pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Researchers use it to develop potential therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Safety and Hazards

“3-Aminocarbonyl-1-Boc-pyrrolidine” is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . If inhaled, the victim should be moved into fresh air . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .

Future Directions

The future directions for “3-Aminocarbonyl-1-Boc-pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .

Preparation Methods

3-Aminocarbonyl-1-Boc-pyrrolidine can be synthesized by reacting pyrrolidine with Boc-acid chloride . The reaction is typically carried out at room temperature, followed by extraction and purification steps to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Aminocarbonyl-1-Boc-pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Aminocarbonyl-1-Boc-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

3-Aminocarbonyl-1-Boc-pyrrolidine can be compared with other similar compounds, such as:

    1-Boc-3-aminopyrrolidine: This compound has a similar structure but lacks the carbamoyl group.

    tert-Butyl 3-carbamoylpyrrolidine-1-carboxylate: Another synonym for this compound.

    1-Boc-pyrrolidine-3-carboxamide: Another synonym for this compound

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDGOVOBEZPXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404372
Record name 3-Aminocarbonyl-1-Boc-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122684-34-8
Record name 3-Aminocarbonyl-1-Boc-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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